![molecular formula C14H13N5OS B2810407 6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole CAS No. 2201887-89-8](/img/structure/B2810407.png)

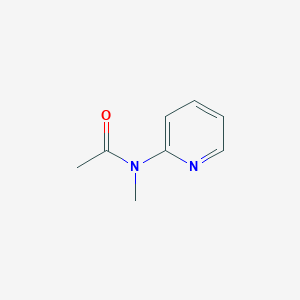

6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

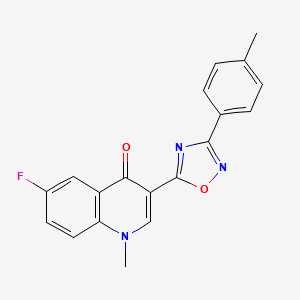

The compound “6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups including a 1,2,3-triazole ring, an azetidine ring, and a benzothiazole ring . These functional groups suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings may be able to participate in pi stacking interactions, hydrogen bonding, and other non-covalent interactions .Chemical Reactions Analysis

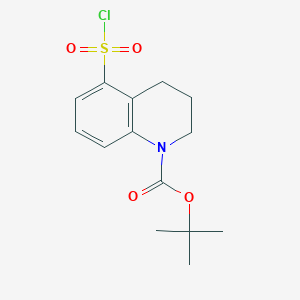

The chemical reactivity of this compound would be expected to be influenced by the electronic properties of the different functional groups present. For example, the triazole ring is often involved in coordination to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to depend on factors such as its exact molecular structure, the presence of any substituents, and the conditions under which it is studied .Wissenschaftliche Forschungsanwendungen

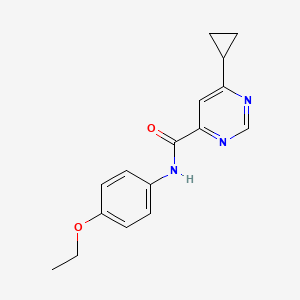

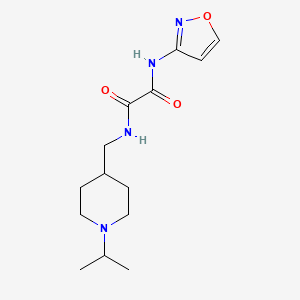

- The 1,2,3-triazole ring system is readily accessible through copper-catalyzed click reactions of azides with alkynes . Researchers have explored this scaffold for its potential as a drug lead.

- Computational studies predict the interaction of this compound with acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease . Investigating its pharmacokinetic properties is crucial for developing new therapeutic options.

- The 1,2,3-triazole moiety exhibits a myriad of biological activities, including antibacterial and antiviral effects . Researchers have explored derivatives of this compound for their potential in combating infectious diseases.

- The compound’s structure suggests it could interact with enzymes. Investigating its inhibitory effects on specific enzymes (e.g., kinases, proteases) could yield valuable insights .

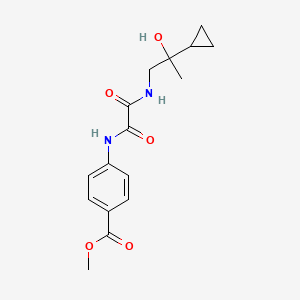

- The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) motif, which shares similarities with our compound, has been used in catalysis . Exploring the catalytic properties of our compound could be fruitful.

- Triazole-containing compounds often exhibit interesting photochemical behavior. Investigating the photochemistry of our compound could lead to applications in materials science, such as polymers, dendrimers, and gels .

- Given its triazole functionality, our compound could serve as a building block in click chemistry reactions (e.g., CuAAC) for bioconjugation . Researchers could explore its utility in linking biomolecules.

Drug Discovery and Development

Antibacterial and Antiviral Activities

Enzyme Inhibition

Catalysis

Photochemistry and Materials

Click Chemistry and Bioconjugation

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-benzothiazol-6-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS/c20-14(11-1-2-12-13(5-11)21-9-15-12)18-6-10(7-18)8-19-4-3-16-17-19/h1-5,9-10H,6-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEAJBJNTHXHMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)CN4C=CN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

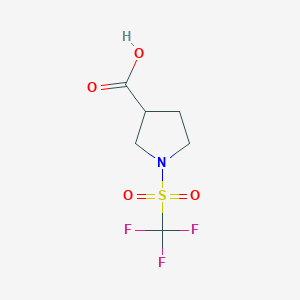

Molecular Formula |

C14H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2810328.png)

![1-Acetyl-4-[(3,5-dimethyladamantanyl)carbonyl]piperazine](/img/structure/B2810330.png)

![6-(4-Fluorophenyl)-2-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2810333.png)

![(3aR,8aR)-(-)-4,4,8,8-Tetrakis (3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B2810335.png)

![2-[4-(3,3,3-Trifluoropropoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2810337.png)

![(E)-3-(4-chloroanilino)-1-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2810343.png)